
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbacil is a selective herbicide widely used to control broadleaf weeds and grasses in various crops, including apples, mint, sugarcane, and alfalfa . It is a synthetic organic compound belonging to the class of uracil herbicides. Terbacil is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in agricultural weed management .
准备方法
The synthesis of terbacil typically involves the alkylation of 6-methyluracil. The process begins with the reaction of 6-methyluracil with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form 3-tert-butyl-6-methyluracil . This intermediate is then chlorinated to produce terbacil. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale manufacturing .
化学反应分析
Terbacil undergoes various chemical reactions, including:
Oxidation: Terbacil can be oxidized to form hydroxylated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Hydrolysis: In the presence of water, terbacil can hydrolyze to form 3-tert-butyl-6-methyluracil and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles such as ammonia, and water for hydrolysis. The major products formed from these reactions are hydroxylated terbacil, substituted uracil derivatives, and 3-tert-butyl-6-methyluracil .
科学研究应用
Terbacil has a wide range of scientific research applications:
Agriculture: It is primarily used as a herbicide to control weeds in crops like apples, mint, and sugarcane.
Environmental Science: Studies have evaluated its impact on soil and water quality, given its potential to leach into groundwater.
Plant Physiology: Research has explored its effects on photosynthesis and plant metabolism.
Weed Management: Terbacil-based treatments have been studied for their efficacy in managing specific weed species, such as hair fescue in lowbush blueberry fields.
作用机制
Terbacil exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH). This disruption leads to a cessation of photosynthetic activity, ultimately causing the death of the plant .
相似化合物的比较
Terbacil is structurally similar to other uracil herbicides, such as bromacil and lentacil . it is unique in its specific application and effectiveness in certain crops. Unlike bromacil, which is used for non-crop areas, terbacil is primarily used in food and feed crops . Additionally, terbacil’s selective action and lower toxicity profile make it a preferred choice in many agricultural settings .
Similar Compounds
Bromacil: Used for non-crop areas and has a broader spectrum of activity.
Lentacil: Another uracil herbicide with similar properties but different application areas.
Terbacil’s unique combination of selectivity, effectiveness, and safety profile distinguishes it from these similar compounds.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3 |
InChI 键 |
FNEQOVOLKIIMTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



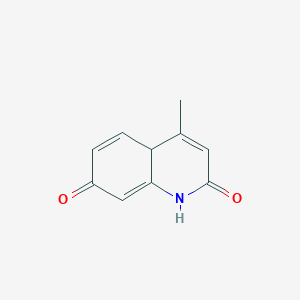
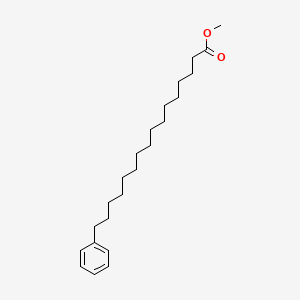
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
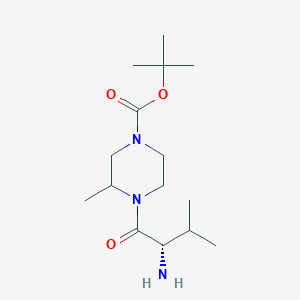
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327071.png)
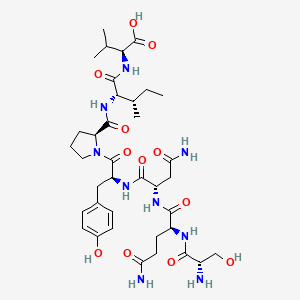
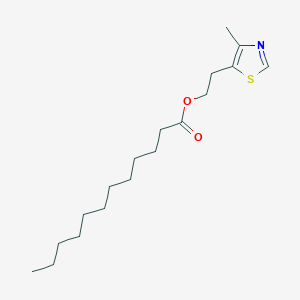
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
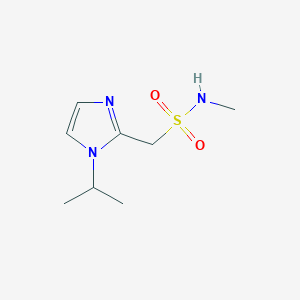
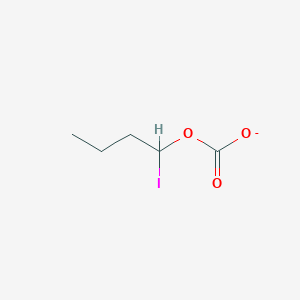
![[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327100.png)


